molecular formula C20H24N2S3Sn2 B1466847 4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1025451-57-3

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B1466847
CAS No.: 1025451-57-3
M. Wt: 626 g/mol
InChI Key: INHYKPMJJAWZKY-UHFFFAOYSA-N
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Description

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C20H24N2S3Sn2 and its molecular weight is 626 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Mode of Action

    These compounds can absorb light and generate charge carriers (electrons and holes), which can move through the material to produce an electric current .

    Result of Action

    The result of their action is the generation of electric current when exposed to light, which is the fundamental principle behind devices like solar cells and OLEDs .

    Action Environment

    The efficiency and stability of these compounds can be influenced by various environmental factors such as temperature, humidity, and exposure to oxygen .

Properties

IUPAC Name

trimethyl-[5-[4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYKPMJJAWZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2S3Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025451-57-3
Record name 2,1,3-Benzothiadiazole, 4,7-bis[5-(trimethylstannyl)-2-thienyl]-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Compound (1) was dissolved in anhydrous THF (20 ml) in a nitrogen-filled flask. The solution was cooled down to −78° C. LDA was prepared from the reaction of diisopropylamine (0.5 g, 5.1 mmol, 3 eq.) and n-BuLi (3.12 ml, 5.1 mmol, 3 eq.) (1.6 M hexane solution) in anhydrous THF (2 ml), which was added to the above solution dropwise. After stirring for 1 h, trimethylstannyl chloride (3.8 ml, 3.8 mmol, 2.3 eq.) (1 M THF solution) was added and reacted for 1 h. The reaction was quenched by addition of water and the organic layer was extracted with ether, washed with water and dried over anhydrous magnesium sulfate. After the solvent was removed under reduced pressure, the residue was purified by recrystallization from ethanol, giving the title compound as a needle-shaped purple crystal.
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Synthesis routes and methods II

Procedure details

A mechanically stirred solution of 2,2,6,6-tetramethylpiperidine (TMP) (0.55 g, 4 mmol) in dry THF (25 mL) under argon was cooled to −78° C. Next, n-butyllithium (3.9 mmol) was rapidly added to the solution. The resulting solution was allowed to warm to room temperature. It was kept at room temperature for 10 min and subsequently cooled to −78° C. again. A solution of 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole in 5 mL of dry THF was then added drop-wise to the cooled solution. The resulting solution has a deep purple color and was stirred at −78° C. for 30 min. A 1M solution of trimethyltin chloride in hexanes (3.9 mL) was then added. The reaction mixture was allowed to warm to room temperature and stirred overnight. Water was added to quench the reaction. Diethyl ether was added, and the mixture was washed 3 times with 0.1M HCl to remove the TMP. The solution was then dried with MgSO4. The solvent was removed, and the final product (0.42 g, 45%) was re-crystallized in ethanol to yield orange needles. 1H NMR (CDCl3): 8.19 (d, 2H), 7.88 (s, 2H), 7.30 (d, 2H), 0.44 (s, 18H). 13C NMR (CDCl3): 152.7, 145.1, 140.2, 136.1, 128.4, 125.9, 125.8, −8.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole in the synthesis of the presented polymers?

A1: this compound (Sn-DTFBT) acts as a di-stannylated monomer in the synthesis of PDTBFFBT, a donor-acceptor copolymer. [] The trimethylstannyl groups are crucial for enabling Stille coupling polymerization with a dibrominated dithienobenzofluorene (DTBF) derivative. This reaction forms the backbone of the PDTBFFBT copolymer, where the DTFBT unit serves as the electron-accepting unit. []

Q2: How does the structure of the synthesized polymers impact their performance in organic solar cells?

A2: The research compares two DTBF-based copolymers: PDTBFFBT and PDTBFNT. [] PDTBFNT, incorporating a naphtho[1,2-c:5,6-c′]bis([1,2,5]thiadiazole) unit, exhibits a smaller optical and electrochemical band gap compared to PDTBFFBT. [] This difference in structure leads to better energy level alignment with the PC71BM acceptor material, contributing to a higher power conversion efficiency (5.22%) for PDTBFNT-based devices compared to PDTBFFBT-based devices (2.68%). [] Additionally, PDTBFNT exhibits a stronger tendency for face-on π-stacking, further enhancing charge transport and contributing to its superior performance in organic solar cells. []

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